Neryl butyrate

Description

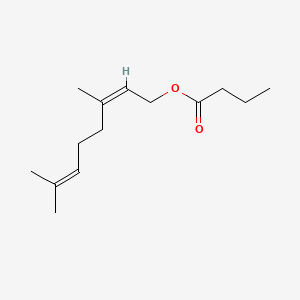

Structure

3D Structure

Properties

IUPAC Name |

[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,10H,5-7,9,11H2,1-4H3/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMYJPSRFZAL-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C(/C)\CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883634 | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid/sweet, leafy, floral odour | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

239.00 to 240.00 °C. @ 760.00 mm Hg | |

| Record name | Neryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol; insoluble in water, 1 ml in 6 ml 80% alcohol (in ethanol) | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.910 | |

| Record name | Neryl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/279/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

999-40-6 | |

| Record name | Neryl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neryl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neryl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83580OVF8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neryl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Neryl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Neryl butyrate, a monoterpenoid and carboxylic ester, is a flavoring and fragrance agent with a characteristic sweet, leafy, and floral odor.[1][2] This document provides an in-depth overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key relationships and workflows. This information is intended to support research and development activities where this compound is of interest.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound have been determined through various analytical methods. These properties are crucial for understanding its behavior in different chemical and biological systems.

General and Physical Properties

This compound is typically a colorless to pale yellow liquid.[1] It is soluble in alcohol and dipropylene glycol, but insoluble in water.[1][2][3]

| Property | Value | Source |

| Physical Description | Colourless to pale yellow liquid with a sweet, leafy, floral odour | [1] |

| Boiling Point | 239.00 to 240.00 °C @ 760.00 mm Hg | [1][2][4][5] |

| Density | 0.898 - 0.910 g/mL | [1] |

| Specific Gravity | 0.89800 @ 25.00 °C | [2][5] |

| Refractive Index | 1.4539 - 1.4650 | [1] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [2][5] |

| Flash Point | > 230.00 °F (> 110.00 °C) TCC | [2][5] |

| logP (o/w) | 4.923 (estimated) | [2][4] |

| Water Solubility | 0.7127 mg/L @ 25 °C (estimated) | [2] |

Chemical Identifiers and Molecular Data

Precise identification of this compound is essential for regulatory and research purposes. The compound is systematically named and registered under various chemical identification systems.

| Identifier | Value | Source |

| IUPAC Name | [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate | [1] |

| Molecular Formula | C14H24O2 | [1][6][7] |

| Molecular Weight | 224.34 g/mol | [7] |

| CAS Number | 999-40-6 | [1][6] |

| FEMA Number | 2774 | [2] |

| EC Number | 213-660-1 | [1] |

| InChI Key | ZSBOMYJPSRFZAL-RAXLEYEMSA-N | [1][6] |

| SMILES | CCCC(=O)OC/C=C(/C)\CCC=C(C)C |

Experimental Protocols

The synthesis and analysis of esters like this compound are commonly performed using enzymatic reactions and chromatographic techniques. The following protocols are based on established methods for similar compounds, such as Geranyl butyrate and Neryl acetate.[8][9]

Enzymatic Synthesis of this compound

This protocol describes a green chemistry approach for the synthesis of this compound via enzymatic esterification.

Materials and Reagents:

-

Nerol (Substrate 1)

-

Butyric acid or a butyrate ester (e.g., vinyl butyrate) (Acyl donor)

-

Immobilized lipase (e.g., Eversa Transform 2.0)

-

Organic solvent (optional, solvent-free systems are preferred)

-

Phosphate buffer

-

Sodium hydroxide (for titration)

-

Phenolphthalein indicator

-

Ethanol

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine Nerol and the acyl donor (e.g., butyric acid) at a specified molar ratio (e.g., 1:5).[9]

-

Biocatalyst Addition: Add the immobilized lipase to the mixture. The biocatalyst load is typically a percentage of the total reaction weight (e.g., 15% w/w).[9]

-

Incubation: Place the vessel in an incubator with orbital shaking (e.g., 200 rpm) at a controlled temperature (e.g., 50 °C) for a set duration (e.g., 6 hours).[9]

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples at intervals and analyzing the consumption of the acid. This is achieved by titrating the sample with a standardized sodium hydroxide solution using phenolphthalein as an indicator.[9]

-

Product Isolation: After the reaction, the enzyme can be filtered off for reuse. The product, this compound, can be purified from the remaining reactants, for example, by vacuum distillation.

Product Analysis by Gas Chromatography (GC)

This protocol outlines the analysis of the synthesized this compound to determine its purity and yield.

Instrumentation and Conditions:

-

Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for flavor and fragrance analysis (e.g., SGE AC10, 30 m x 0.22 mm).[8]

-

Carrier Gas: Nitrogen (N2) at a flow rate of 44 mL/min.[8]

-

Injector Temperature: 280 °C.[8]

-

Detector Temperature: 280 °C.[8]

-

Oven Temperature Program: Isothermal at 165 °C.[8]

-

Split Ratio: 10:1.[8]

-

Internal Standard: n-Hexadecane.[8]

Procedure:

-

Sample Preparation: Prepare a dilute solution of the reaction product in a suitable solvent. Add a known concentration of the internal standard (n-hexadecane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time, which is determined by running a standard. The yield and purity can be calculated by comparing the peak area of the product to that of the internal standard.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for the synthesis of this compound and the logical relationships between its key properties.

Caption: Workflow for the enzymatic synthesis and analysis of this compound.

Caption: Key physicochemical properties of this compound.

References

- 1. This compound | C14H24O2 | CID 5352162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 999-40-6 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0038259) [hmdb.ca]

- 5. This compound [flavscents.com]

- 6. This compound [webbook.nist.gov]

- 7. bangchemicals.com [bangchemicals.com]

- 8. scielo.br [scielo.br]

- 9. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

Neryl butyrate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of neryl butyrate, including its molecular structure, physicochemical characteristics, and a representative synthetic protocol.

Chemical Identity and Formula

This compound, also known as [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate, is a carboxylic ester characterized by a sweet, leafy, and floral odor.[1][2] It is a monoterpenoid and is found in various natural sources, including citrus peel oils and certain essential oils.[3]

-

IUPAC Name: [(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate[1]

-

Synonyms: Neryl butanoate, (Z)-3,7-Dimethyl-2,6-octadien-1-yl butyrate[1][4][7]

Molecular Structure

The molecular structure of this compound consists of a butanoate group esterified with nerol, the (Z)-isomer of 3,7-dimethylocta-2,6-dien-1-ol.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 224.34 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, leafy, floral | [1][2] |

| Boiling Point | 239.0 to 240.0 °C (at 760 mm Hg) | [1][3] |

| Density | 0.898 to 0.910 g/cm³ | [1] |

| Refractive Index | 1.4539 to 1.4650 | [1] |

| Solubility | Soluble in alcohol; insoluble in water | [1][8] |

| Flash Point | > 110.0 °C | [2] |

| logP (o/w) | 4.923 (estimated) | [3] |

Experimental Protocols

This protocol describes a general method for the synthesis of this compound via lipase-catalyzed esterification, adapted from procedures for similar terpene esters.[9][10][11]

Workflow Diagram:

Caption: Enzymatic synthesis of this compound.

Methodology:

-

Reactant Preparation: In a round-bottom flask, combine nerol and butyric acid. A molar ratio of 1:1 to 1:5 (nerol to butyric acid) can be explored for optimization. The reaction can be run in a solvent-free system or with a non-polar organic solvent like hexane.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to the mixture. The enzyme loading is typically between 1-15% (w/w) of the total reactant mass.

-

Reaction Incubation: The reaction mixture is incubated at a controlled temperature, generally between 40-60°C, with constant stirring for a period of 2 to 24 hours. Reaction progress can be monitored by techniques like gas chromatography (GC).

-

Enzyme Removal: After the reaction reaches completion, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.

-

Work-up: The filtrate is transferred to a separatory funnel and washed sequentially with a saturated sodium bicarbonate solution (to remove unreacted butyric acid) and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be further purified by column chromatography on silica gel if necessary.

This protocol outlines a standard method for the identification and purity assessment of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent, such as hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5-10°C/min.

-

Carrier Gas: Helium, at a constant flow rate.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

MSD Transfer Line Temperature: 280°C.

-

-

Data Analysis: The retention time of the major peak is compared with that of a this compound standard. The mass spectrum is analyzed for characteristic fragment ions (e.g., m/z 69, 41, 93, 71) and compared with a library spectrum (e.g., NIST) for confirmation.[1]

References

- 1. This compound | C14H24O2 | CID 5352162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 999-40-6 [thegoodscentscompany.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038259) [hmdb.ca]

- 4. This compound [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. SID 135016877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 9. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Natural Provenance of Neryl Butyrate: A Technical Guide

Introduction: Neryl butyrate ((Z)-3,7-dimethyl-2,6-octadien-1-yl butanoate) is a monoterpene ester recognized for its sweet, fruity, and floral aroma, often with green and waxy nuances. This valuable compound is utilized as a natural flavoring and fragrance agent in the food, cosmetic, and perfumery industries. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and related fields.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of plant species, particularly in their essential oils and fruit essences. Its concentration can vary significantly depending on the geographical origin, cultivar, and developmental stage of the plant.

While its presence is noted in several sources, quantitative data remains limited in the scientific literature. The table below summarizes the available quantitative findings for this compound in different natural sources.

| Natural Source | Plant Part | Concentration (% of Essential Oil) | Reference |

| Artemisia absinthium L. (Wormwood) | Aerial parts | 0.1 - 13.9 | [1][2] |

| Citrus bergamia (Bergamot) | Peel | 1.47 | [3] |

| Pelargonium quercifolium | Not Specified | Present, not quantified | [4] |

| Citrus Peel Oils | Peel | Present, not quantified | [5] |

| Kumquat Peel Oil | Peel | Present, not quantified | [5] |

| Celery | Leaves/Stalks | Present, not quantified | [5] |

| Tomato | Fruit | Present, not quantified | [5] |

| Yellow Passion Fruit | Fruit | Present, not quantified | [5] |

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that involves the convergence of the terpenoid and fatty acid metabolic pathways. The final step is the esterification of the monoterpenol nerol with a butyryl moiety, catalyzed by an alcohol acyltransferase (AAT).

-

Formation of Monoterpene Precursors: The biosynthesis begins with the formation of the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[6][7][8]

-

Synthesis of Neryl Diphosphate: Geranyl diphosphate (GPP) synthase catalyzes the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate. GPP serves as the substrate for various monoterpene synthases. While the direct synthesis of neryl diphosphate (NPP), the cis-isomer of GPP, is less common, nerol is typically formed from GPP by the action of specific synthases or phosphatases.

-

Formation of Butyryl-CoA: The butyryl group is derived from fatty acid metabolism. Through a series of enzymatic reactions, butyryl-CoA is synthesized.

-

Esterification: The final step is the esterification of nerol with butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters in fruits and flowers.[9][10] These enzymes exhibit varying specificities for different alcohol and acyl-CoA substrates.[11][12]

Experimental Protocols for Analysis

The analysis of this compound and other volatile compounds in natural sources is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) technique for sample preparation. This method is highly sensitive and suitable for the analysis of volatile and semi-volatile compounds in complex matrices.

Representative Protocol: HS-SPME-GC-MS Analysis of this compound in Plant Material

1. Sample Preparation:

-

A known quantity (e.g., 1-5 g) of the fresh or dried plant material (e.g., leaves, peels, fruit pulp) is placed in a headspace vial (e.g., 20 mL).

-

For fruit samples, the material may be homogenized or juiced prior to being placed in the vial.

-

To enhance the release of volatiles, a saturated solution of sodium chloride (e.g., 1-2 mL) can be added to the vial.

-

An internal standard (e.g., a known concentration of a compound not naturally present in the sample, such as 2-octanol) is added for quantification purposes.

-

The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile analytes.[3][13][14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the GC column.

-

Gas Chromatograph Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[15]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds. A typical program might be: initial temperature of 40-60°C held for 2-5 minutes, then ramped at a rate of 3-5°C/min to a final temperature of 240-280°C, which is held for 5-10 minutes.[14][15]

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: The mass spectrometer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Ion Source and Transfer Line Temperatures: These are typically maintained at around 230°C and 280°C, respectively.

-

4. Compound Identification and Quantification:

-

Identification: this compound and other compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their calculated retention indices (RI) with those of authentic standards or literature values.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard, using a calibration curve generated from standard solutions of this compound.

Conclusion

This compound is a naturally occurring monoterpene ester found in a range of aromatic plants, with notable concentrations in the essential oils of Artemisia absinthium and Citrus bergamia. Its biosynthesis follows the general pathways of terpenoid and fatty acid metabolism, culminating in an esterification reaction catalyzed by an alcohol acyltransferase. The analysis of this compound in complex natural matrices is reliably achieved through HS-SPME-GC-MS, a sensitive and robust analytical technique. Further research is warranted to quantify the presence of this compound in other reported plant sources and to elucidate the specific enzymes and regulatory mechanisms governing its biosynthesis.

References

- 1. areme.co.jp [areme.co.jp]

- 2. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]

- 3. Identification of Volatiles in Tomato Fruit Using Headspace Solid-Phase-Micro-Extraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H24O2 | CID 5352162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0038259) [hmdb.ca]

- 6. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic properties of alcohol acyltransferase in different strawberry species and cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique [mdpi.com]

- 15. scitepress.org [scitepress.org]

Spectroscopic Analysis of Neryl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Neryl Butyrate, a monoterpenoid ester known for its fruity and floral aroma, which is utilized in the flavor and fragrance industry. This document presents available mass spectrometry data and outlines the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Furthermore, it details generalized experimental protocols for acquiring such spectra, offering a foundational resource for researchers in quality control, natural product chemistry, and drug development.

Data Presentation

The following tables summarize the available and expected spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern. The molecular weight of this compound (C₁₄H₂₄O₂) is 224.34 g/mol .[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 69 | 99.99 | [C₅H₉]⁺ |

| 41 | 61.16 | [C₃H₅]⁺ |

| 93 | 54.93 | [C₇H₉]⁺ |

| 68 | 51.74 | [C₅H₈]⁺ |

| 71 | 43.53 | [C₄H₇O]⁺ |

| Data sourced from PubChem CID 5352162.[1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, publicly available high-resolution ¹H NMR spectrum for this compound is not readily accessible, data is available from vendors such as Sigma-Aldrich.[2] Based on the structure of this compound, the following proton chemical shifts (δ) are anticipated in a deuterated chloroform (CDCl₃) solvent, referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (butyrate) | 0.9 - 1.0 | Triplet | 3H |

| CH₂ (butyrate) | 1.6 - 1.7 | Sextet | 2H |

| CH₂-C=O | 2.2 - 2.3 | Triplet | 2H |

| CH₂-O | 4.5 - 4.6 | Doublet | 2H |

| C=CH (nerol moiety) | 5.3 - 5.5 | Triplet | 1H |

| C=CH (isoprenyl) | 5.0 - 5.2 | Triplet | 1H |

| CH₂ (allylic) | 2.0 - 2.2 | Multiplet | 4H |

| CH₃ (vinylic, cis) | ~1.75 | Singlet | 3H |

| CH₃ (vinylic) | ~1.68 | Singlet | 3H |

| CH₃ (vinylic) | ~1.60 | Singlet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Similar to the ¹H NMR data, a complete, assigned ¹³C NMR spectrum for this compound is not publicly available but can be obtained from commercial sources like Sigma-Aldrich.[2] The expected chemical shifts in CDCl₃ are as follows:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (ester) | 173 - 175 |

| C=CH (nerol moiety) | 118 - 120 |

| C=CH (isoprenyl) | 123 - 125 |

| C(CH₃) (nerol moiety) | 142 - 144 |

| C(CH₃)₂ (isoprenyl) | 131 - 133 |

| CH₂-O | 61 - 63 |

| CH₂-C=O | 36 - 38 |

| CH₂ (butyrate) | 18 - 20 |

| CH₃ (butyrate) | 13 - 15 |

| CH₂ (allylic) | 26 - 28, 32 - 34 |

| CH₃ (vinylic, cis) | ~23 |

| CH₃ (vinylic) | ~17 |

| CH₃ (vinylic) | ~25 |

Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound is available from Sigma-Aldrich.[2] The characteristic absorption bands for its functional groups are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2960-2850 | C-H stretch | Alkanes |

| ~1735-1750 | C=O stretch | Ester |

| ~1670 | C=C stretch | Alkene |

| ~1240-1160 | C-O stretch | Ester |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the this compound sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 70 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse program.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Neryl Butyrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of neryl butyrate, a significant flavor and fragrance compound. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and known biological context, presented for the scientific community.

Chemical Identity and Synonyms

This compound is chemically defined as the butanoate ester of nerol. Its unique chemical structure contributes to its characteristic fruity and floral aroma.

A comprehensive list of synonyms for this compound includes:

-

(2Z)-3,7-dimethyl-2,6-octadien-1-yl butanoate[2]

-

(2Z)-3,7-dimethyl-2,6-octadien-1-yl butyrate[2]

-

(Z)-3,7-dimethyl-2,6-octadien-1-yl butanoate[2]

-

(Z)-3,7-dimethylocta-2,6-dien-1-yl butanoate

-

(Z)-Neryl butanoate[2]

-

[(2Z)-3,7-dimethylocta-2,6-dienyl] butanoate[4]

-

Butanoic acid, (2Z)-3,7-dimethyl-2,6-octadien-1-yl ester[4]

-

Butyric acid, 3,7-dimethyl-2,6-octadienyl ester, (Z)-[1]

-

cis-3,7-dimethyl-2,6-octadien-1-yl butanoate[2]

-

cis-Neryl butanoate[2]

-

cis-Neryl butyrate[2]

-

Neryl N-butyrate[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a comparative overview of its characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C14H24O2 | [1][5] |

| Molecular Weight | 224.34 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, leafy, floral | [1] |

| Boiling Point | 239.0 to 240.0 °C at 760 mm Hg | [1] |

| Density | 0.898 - 0.910 g/cm³ | [1] |

| Specific Gravity | 0.89800 at 25.00 °C | [5] |

| Refractive Index | 1.4539 - 1.4650 | [1] |

| Flash Point | > 230.00 °F TCC (> 110.00 °C) | [5] |

| Solubility | Soluble in alcohol; insoluble in water. | [1][6] |

Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of nerol with butyric acid or its derivatives. Both chemical and enzymatic methods have been employed.

Chemical Synthesis: Fischer Esterification

This method involves the reaction of nerol with butyric acid in the presence of an acid catalyst.

Materials:

-

Nerol

-

Butyric acid

-

Sulfuric acid (9 M) or another suitable acid catalyst

-

Toluene (as an entrainer for azeotropic distillation)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine nerol and a molar excess of butyric acid.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the reaction mixture.

-

Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with toluene, which is collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by fractional distillation under reduced pressure.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative, often providing high selectivity under mild reaction conditions.

Materials:

-

Nerol

-

Butyric acid or an acyl donor like ethyl butyrate

-

Immobilized lipase (e.g., Novozyme 435 or Eversa Transform 2.0)[7][8]

-

Solvent (optional, can be performed in a solvent-free system)[8]

Procedure:

-

Combine nerol and butyric acid (or ethyl butyrate) in a reaction vessel. A 1:5 molar ratio of nerol to butyric acid has been shown to be effective.[7]

-

Add the immobilized lipase to the mixture. A biocatalyst load of 15% (w/w) can be utilized.[7]

-

Incubate the reaction mixture at a controlled temperature (e.g., 50 °C) with agitation for a specified duration (e.g., 6 hours).[7]

-

Monitor the conversion of nerol to this compound using GC analysis.

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

The product can be purified using column chromatography or distillation.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the compound.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound are not extensively documented, the biological activities of its constituent parts, nerol and butyrate, as well as structurally similar compounds, provide valuable context for researchers.

Nerol and Related Terpenes: Nerol and its isomer geraniol are known to possess various biological activities. For instance, neryl acetate, a structurally similar ester, has been shown to play a role in skin barrier function.[9]

Butyrate as a Short-Chain Fatty Acid: Butyrate is a well-studied short-chain fatty acid (SCFA) produced by the gut microbiota. It is known to have a wide range of biological effects, including anti-inflammatory, anti-obesity, and antioxidant properties. Butyrate can influence cellular processes by inhibiting histone deacetylases (HDACs) and activating G-protein coupled receptors such as FFAR2 and FFAR3.[10] These mechanisms lead to the regulation of gene expression and modulation of various metabolic and inflammatory pathways.[10]

Diagrams

Caption: Synthesis of this compound via Esterification.

Caption: Conceptual Diagram of Butyrate's Biological Influence.

References

- 1. This compound | C14H24O2 | CID 5352162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. neryl 2-methyl butyrate, 51117-19-2 [thegoodscentscompany.com]

- 3. Showing Compound Geranyl butyrate (FDB018005) - FooDB [foodb.ca]

- 4. Neryl isobutyrate | C14H24O2 | CID 5365991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 999-40-6 [thegoodscentscompany.com]

- 6. scent.vn [scent.vn]

- 7. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neryl acetate, the major component of Corsican Helichrysum italicum essential oil, mediates its biological activities on skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

Biological Activity of Butyrate Esters in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by gut microbial fermentation, exhibits a wide range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. However, its clinical application is hampered by a short half-life and rapid hepatic clearance.[1] Butyrate esters, developed as prodrugs, offer a strategic approach to improve the pharmacokinetic profile and enhance the therapeutic efficacy of butyrate. This technical guide provides an in-depth overview of the biological activities of various butyrate esters in cellular models. It focuses on their primary mechanism of action—histone deacetylase (HDAC) inhibition—and the subsequent modulation of key signaling pathways. This document summarizes quantitative data from numerous studies, details common experimental protocols, and visualizes complex cellular mechanisms to support researchers in the fields of drug discovery and development.

Introduction

Butyrate: A Key Short-Chain Fatty Acid (SCFA)

Butyrate is a four-carbon SCFA naturally produced in the colon through the bacterial fermentation of dietary fiber.[2][3] It serves as the primary energy source for colonocytes and plays a crucial role in maintaining intestinal homeostasis.[3][4] Beyond its nutritional role, butyrate has been identified as a key signaling molecule with pleiotropic effects on cell proliferation, differentiation, and apoptosis in various cell types.[1][3][5]

The Prodrug Strategy: Butyrate Esters for Enhanced Therapeutic Potential

The therapeutic use of butyrate is limited by its poor pharmacological properties.[1][6] To overcome this, various butyrate esters have been synthesized. These esterified forms act as prodrugs, which are more stable and can be hydrolyzed by intracellular esterases to release active butyric acid, thereby achieving higher therapeutic concentrations within target cells.[7][8] Examples of such prodrugs include (pivaloyloxy)methyl butyrate (AN-9), retinoyloxymethyl butyrate (RN1), and resveratrol butyrate esters (RBE).[7][9][10]

Core Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied mechanism of butyrate is its function as a histone deacetylase (HDAC) inhibitor.[1][3][11] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[12] By inhibiting HDACs, butyrate causes hyperacetylation of histones, which results in a more relaxed chromatin structure.[12][13] This "open" chromatin state allows for the transcription of genes that are often silenced in pathological conditions, including those involved in cell cycle arrest, apoptosis, and differentiation.[11][12] While this is a central mechanism, butyrate and its esters also modulate cellular activity through HDAC-independent pathways.[14]

Anticancer Activity of Butyrate Esters

Butyrate esters have demonstrated significant anticancer properties across a wide range of cancer cell lines, primarily through the induction of apoptosis, inhibition of proliferation, and promotion of differentiation.

Induction of Apoptosis

Butyrate and its esters are potent inducers of programmed cell death (apoptosis) in cancer cells.[15][16][17] This is often mediated through a p53-independent pathway, making it effective in tumors with p53 mutations.[2][18] The apoptotic mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and an upregulation of pro-apoptotic proteins such as BAK.[15][16] This shift triggers the mitochondrial apoptotic pathway, characterized by the activation of caspases, including caspase-3, -8, and -9, and subsequent cleavage of substrates like PARP.[16][17]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Butyrate esters effectively inhibit the proliferation of cancer cells.[7][9] This is achieved by inducing cell cycle arrest, commonly at the G1 phase.[5][15] The inhibition of HDACs by butyrate leads to the transcriptional activation of cyclin-dependent kinase (CDK) inhibitors, such as p21(Waf1/Cip1), which halt progression through the cell cycle.[11]

Anti-Angiogenic and Anti-Metastatic Effects

Certain butyrate prodrugs, such as AN-7 and AN-9, have been shown to possess anti-angiogenic properties.[19][20] In cellular models, these compounds inhibit the proliferation and tube formation of human umbilical vein endothelial cells (HUVEC).[19] Furthermore, oral administration of these prodrugs in animal models demonstrated a significant reduction in lung lesion formation in a metastatic lung cancer model, highlighting their anti-metastatic potential.[8]

Quantitative Data Summary: Anticancer Effects

| Compound/Ester | Cell Line(s) | Concentration | Key Finding(s) | Reference(s) |

| Retinoyloxymethyl butyrate (RN1) | HL-60 (Leukemia) | ED50: <0.025 µM | Over 40-fold more potent at inducing differentiation than parent acid (ATRA). | [9] |

| Monoacetone glucose-3 butyrate | HL-60, U-937 (Leukemia) | 1 mM | Induces apoptosis and G1 cell cycle arrest. | [15] |

| (Pivaloyloxy)methyl butyrate (AN-9) | 3LLD122 (Lung), MCF-7 (Breast) | Not specified | Potent inhibitor of proliferation and clonogenicity. | [7][8] |

| Sodium Butyrate | VACO 5 (Colon) | 5 mM | Induces apoptosis, correlated with histone hyperacetylation. | [13] |

| Sodium Butyrate | HCT116, HT29, Caco-2 (Colon) | 5 mM | Induces apoptosis, PARP cleavage, and upregulation of BAK. | [16] |

| Sodium Butyrate | THP-1 (Leukemia) | 5 mM | Induces maximal apoptosis and enhances apoptosis induced by other drugs. | [17] |

Anti-inflammatory and Immunomodulatory Effects

Butyrate esters exert potent anti-inflammatory effects, primarily by inhibiting the NF-κB signaling pathway and modulating cytokine production.[18][21]

Modulation of Pro-inflammatory Cytokine Production

In various cellular models, including macrophages and intestinal epithelial cells, butyrate has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α in a dose-dependent manner.[4][18][21] This is largely achieved through the inhibition of NF-κB activation.[21] Butyrate prevents the degradation of IκB-α, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[4][21]

Impact on Intestinal Barrier Integrity

Butyrate and its derivatives play a vital role in enhancing the integrity of the intestinal epithelial barrier.[3][4] In porcine intestinal epithelial cells (IPEC-J2), treatment with butyric acid and monobutyrin significantly increased transepithelial electrical resistance (TEER), a key indicator of barrier function.[4] This effect is partly mediated by the activation of adenosine monophosphate-activated protein kinase (AMPK), which regulates the assembly of tight junction proteins.[3]

Quantitative Data Summary: Anti-inflammatory Effects

| Compound/Ester | Cell Line(s) | Concentration | Key Finding(s) | Reference(s) |

| Butyric Acid, Sodium Butyrate | Porcine Alveolar Macrophages | 0.5 - 4.0 mM | Linearly reduced TNF-α production in LPS-challenged cells. | [4] |

| Butyric Acid, Monobutyrin | IPEC-J2 (Porcine Enterocytes) | 0.5 - 8.0 mM | Significantly increased TEER values at 24, 48, and 72 hours. | [4] |

| Butyrate | RAW 264.7 (Macrophages) | 10 mM | Reduced LPS-induced nuclear translocation of NF-κB p65. | [22] |

| Butyrate | Primary Human Mast Cells | 5 mM | Downregulated genes critical for mast cell activation (BTK, SYK, LAT). | [23] |

Neuroprotective Properties

Emerging evidence highlights the neuroprotective effects of butyrate, suggesting its potential for treating neurodegenerative and neuropsychiatric disorders.[24][25]

Attenuation of Neuroinflammation and Oxidative Stress

In neuroblastoma cell lines such as SH-SY5Y, sodium butyrate has been shown to protect against inflammation-induced cell death.[26][27] It attenuates the expression of inflammatory mediators like iNOS and COX-2.[26] Furthermore, butyrate modulates antioxidant pathways by upregulating key enzymes such as Nrf-2 and HO-1, thereby protecting neuronal cells from oxidative stress.[25][26] These effects are linked to its ability to cross the blood-brain barrier and exert its HDAC inhibitory function within the central nervous system.[24]

Quantitative Data Summary: Neuroprotective Effects

| Compound/Ester | Cell Line(s) | Concentration | Key Finding(s) | Reference(s) |

| Sodium Butyrate | SH-SY5Y (Neuroblastoma) | 0.25 - 1 mM | Attenuated TNF-α-induced cell death and NO production. | [26] |

| Sodium Butyrate | SH-SY5Y (Neuroblastoma) | Not specified | Suppressed BAX nuclear translocation and modulated Nrf-2/HO-1 expression. | [26] |

Metabolic Regulation

Inhibition of Lipid Accumulation

Resveratrol butyrate esters (RBE) have been shown to be effective in preventing fat accumulation in liver cell models.[10][28][29] In HepG2 cells stimulated with oleic acid, RBE treatment significantly decreased lipid droplet accumulation, with an effect stronger than that of resveratrol alone.[10][30] This action is mediated through the downregulation of key lipogenic regulators, including acetyl-CoA carboxylase (ACC) and sterol regulatory element-binding protein 1 (SREBP-1).[10]

Quantitative Data Summary: Metabolic Effects

| Compound/Ester | Cell Line(s) | Concentration | Key Finding(s) | Reference(s) |

| Resveratrol Butyrate Esters (RBE) | HepG2 (Hepatocarcinoma) | 25 - 50 µM | Decreased oleic acid-induced lipid accumulation by up to 34.48%. | [10] |

| Resveratrol Butyrate Esters (RBE) | HepG2 (Hepatocarcinoma) | 25 - 50 µM | Downregulated the expression of p-ACC and SREBP-1. | [10] |

Key Signaling Pathways Modulated by Butyrate Esters

The diverse biological activities of butyrate esters are orchestrated through the modulation of several critical intracellular signaling pathways.

HDAC Inhibition Pathway

The foundational mechanism for many of butyrate's effects is the inhibition of HDACs, which alters the epigenetic landscape and subsequent gene expression.

Caption: Butyrate esters are hydrolyzed to butyrate, which inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Intrinsic Apoptosis Pathway

Butyrate esters trigger cancer cell death primarily through the mitochondrial (intrinsic) pathway of apoptosis.

Caption: Butyrate shifts the Bcl-2/Bax balance, causing cytochrome c release and caspase activation, leading to apoptosis.

NF-κB Anti-inflammatory Pathway

The anti-inflammatory action of butyrate is significantly mediated by the suppression of the pro-inflammatory NF-κB transcription factor.

Caption: Butyrate inhibits IKK, preventing IκBα degradation and blocking NF-κB nuclear translocation and pro-inflammatory gene expression.

Experimental Protocols in Cellular Models

The study of butyrate esters in vitro involves a range of standard and specialized cell biology techniques.

General Experimental Workflow

A typical workflow for assessing the activity of a butyrate ester involves cell culture, treatment, and various endpoint assays to measure specific biological responses.

Caption: Standard workflow for in vitro evaluation of butyrate esters, from cell seeding to various endpoint analyses.

Assessment of Cell Viability and Proliferation

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the butyrate ester and a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at ~570 nm using a plate reader. Cell viability is expressed as a percentage relative to the vehicle control.

-

Analysis of Apoptosis (Annexin V/7-AAD Staining)

-

Protocol:

-

Seed cells in 6-well plates to reach ~70-80% confluency at the time of harvest.[31]

-

Treat cells with the butyrate ester for the desired time (e.g., 24 or 48 hours).[31]

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin Binding Buffer.

-

Add fluorochrome-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells immediately by flow cytometry. Annexin V positive/7-AAD negative cells are considered early apoptotic.

-

Western Blotting for Protein Analysis

-

Protocol:

-

Treat cells in 6-well or 10 cm plates and incubate for the desired duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[31]

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[31]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody (e.g., anti-PARP, anti-caspase-3, anti-p-ERK) overnight at 4°C.[31]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Measurement of Intestinal Barrier Function (TEER)

-

Protocol:

-

Seed intestinal epithelial cells (e.g., IPEC-J2 or Caco-2) onto permeable transwell inserts at a high density (e.g., 5x10⁵ cells/mL).[4]

-

Allow cells to grow and differentiate for several days to form a confluent monolayer, monitoring the formation of tight junctions by measuring TEER.

-

Once a stable baseline TEER is achieved, treat the cells by adding the butyrate derivative to the apical and/or basolateral compartments.

-

Measure TEER at specified time points (e.g., 24, 48, 72 hours) using a voltohmmeter.[4]

-

Results are typically expressed in units of Ω·cm².

-

Conclusion and Future Directions

Butyrate esters represent a promising class of therapeutic agents with well-documented efficacy in a variety of cellular models. Their ability to act as HDAC inhibitors underpins their potent anticancer, anti-inflammatory, neuroprotective, and metabolic regulatory activities. The data summarized in this guide demonstrate the broad potential of leveraging the butyrate prodrug strategy to target a multitude of diseases.

Future research should focus on the development of novel esters with improved cell-type specificity and controlled release kinetics. Furthermore, transitioning from 2D cell culture to more complex models, such as 3D organoids and co-culture systems, will provide a more physiologically relevant understanding of their activity. Ultimately, continued investigation into the intricate signaling networks modulated by these compounds will be critical for their successful translation into clinical applications.

References

- 1. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sodium butyrate induces apoptosis in human colonic tumour cell lines in a p53-independent pathway: implications for the possible role of dietary fibre in the prevention of large-bowel cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models [mdpi.com]

- 5. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel anticancer prodrugs of butyric acid. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The selectivty and anti-metastatic activity of oral bioavailable butyric acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel mutual prodrug of retinoic and butyric acids with enhanced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Selective induction of apoptosis in myeloid leukemic cell lines by monoacetone glucose-3 butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. karger.com [karger.com]

- 18. The Immunomodulatory Functions of Butyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The anticancer prodrugs of butyric acid AN-7 and AN-9, possess antiangiogenic properties | Scilit [scilit.com]

- 21. efsupit.ro [efsupit.ro]

- 22. mdpi.com [mdpi.com]

- 23. Butyrate inhibits human mast cell activation via epigenetic regulation of FcεRI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 30. researchgate.net [researchgate.net]

- 31. Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent [mdpi.com]

The Therapeutic Potential of Butyrate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, has emerged as a molecule of significant therapeutic interest.[1][2][3] It serves as the primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[4][5] Beyond its physiological role in the gut, butyrate exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory properties, making it a promising candidate for therapeutic development across a spectrum of diseases.[2][6] This technical guide provides an in-depth overview of the core mechanisms of action of butyrate compounds, summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Core Mechanisms of Action

Butyrate's diverse biological activities are primarily attributed to two main mechanisms: its ability to act as a histone deacetylase (HDAC) inhibitor and its function as a signaling molecule through G-protein coupled receptors (GPCRs).[1][2][6]

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and II histone deacetylases (HDACs).[1][7][8][9] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which results in a more open chromatin configuration, making DNA more accessible for transcription factors.[6][9] This epigenetic modification leads to the altered expression of a multitude of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[9][10] For instance, butyrate-induced histone hyperacetylation can lead to the upregulation of cell cycle inhibitors like p21, contributing to its anti-proliferative effects in cancer cells.[9][10] However, it's noteworthy that butyrate can also lead to the deacetylation of histones at certain gene promoters, resulting in gene down-regulation.[11]

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a ligand for a family of G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[6][12][13] These receptors are expressed on the surface of various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[6][12] Activation of these GPCRs by butyrate initiates downstream signaling cascades that influence a range of physiological responses. For example, activation of GPR43 in immune cells can suppress inflammatory responses.[6] In enteroendocrine cells, butyrate-mediated activation of GPR41 and GPR43 stimulates the release of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in regulating appetite and glucose homeostasis.[14] GPR109a activation has been linked to the suppression of inflammation and cancer cell growth.[12][15]

Therapeutic Applications and Quantitative Data

The multifaceted mechanisms of butyrate translate into a broad spectrum of potential therapeutic applications.

Inflammatory Bowel Disease (IBD)

Butyrate is a key regulator of intestinal homeostasis and has shown promise in the management of IBD, which includes Crohn's disease and ulcerative colitis.[3][4][5] It strengthens the intestinal barrier, possesses potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways like NF-κB, and modulates the gut microbiome.[4][16]

| Study Type | Butyrate Formulation | Dosage | Key Findings | Reference |

| Clinical Trial (Ulcerative Colitis) | Oral Sodium Butyrate | 1800 mg/day | Increased SCFA-producing bacteria. | [17] |

| Preclinical (Colitis Model) | Butyrate Administration | Not specified | Enhanced Treg cell function, suppressed IL-17. | [18] |

| Clinical Review | Oral supplements, enemas | Varied | Oral supplements effective in reducing inflammation. | [18] |

Cancer

Butyrate exhibits anti-neoplastic properties, particularly in colorectal cancer.[19][20][21] It can induce apoptosis (programmed cell death), inhibit the proliferation of cancer cells, and promote cell differentiation.[19][20][21] These effects are largely mediated through its HDAC inhibitory activity.[12] Butyrate has also been shown to enhance the efficacy of conventional cancer therapies like chemotherapy and radiation.[20][22]

| Cell Line | Butyrate Compound | IC50 (Half-maximal inhibitory concentration) | Effect | Reference |

| HCT-116 (Colorectal Cancer) | Sodium Butyrate | 6.21 mM (at 24h) | Inhibition of cell proliferation. | [23] |

| Various Cancer Cell Lines | Butyrate | Dose-dependent | Inhibition of proliferation, induction of apoptosis. | [19] |

Metabolic Disorders

Emerging evidence suggests a beneficial role for butyrate in metabolic diseases such as obesity and type 2 diabetes.[1][24] It can improve insulin sensitivity, increase energy expenditure, and regulate appetite through the stimulation of gut hormone secretion.[1][6][24]

| Study Population | Intervention | Dosage | Primary Outcome | Reference |

| Children with Obesity | Oral Sodium Butyrate | 20 mg/kg body weight/day | Reduction in BMI SD scores, improved glucose metabolism. | [24] |

| Patients with Hypertension | Oral Sodium Butyrate | 3.9 g/day | Increased blood pressure. | [25] |

| Animal Model (Obesity) | Butyrate Supplementation | Not specified | Reduced body weight and fat content, improved insulin sensitivity. | [10] |

Neurological Disorders

Butyrate can cross the blood-brain barrier and has shown neuroprotective effects in various models of neurological and psychological disorders.[26][27][28] Its HDAC inhibitory activity in the brain can modulate gene expression related to neuronal function and survival.[27][28] It is being investigated for its potential in conditions like Parkinson's disease, Alzheimer's disease, and depression.[26][29][30]

| Disorder Model | Butyrate Intervention | Observed Effects | Reference |

| Parkinson's Disease (mouse model) | Sodium Butyrate | Neuroprotective effects, regulation of gut microbiota. | [31] |

| Various Neurological Disorders (review) | Pharmacological Butyrate | Wide array of beneficial effects on brain health. | [27] |

| General Brain Health (review) | Butyrate | Neuroprotective functions. | [28] |

Key Signaling Pathways Modulated by Butyrate

Butyrate's therapeutic effects are mediated through its influence on several key intracellular signaling pathways.

Anti-inflammatory Signaling

A primary mechanism of butyrate's anti-inflammatory action is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[4][16] NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines. Butyrate can suppress NF-κB activation, thereby reducing the production of inflammatory mediators like TNF-α and IL-6.[19][32] Butyrate also modulates other inflammatory pathways, including the STAT3 (Signal Transducer and Activator of Transcription 3) pathway.[12]

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature to assess the therapeutic effects of butyrate.

Cell Viability and Proliferation Assay

Objective: To determine the effect of butyrate on the viability and proliferation of cancer cells.

Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., HCT-116, HT-29) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of sodium butyrate for 24, 48, and 72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Quantification: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Histone Deacetylase (HDAC) Activity Assay

Objective: To measure the inhibitory effect of butyrate on HDAC activity.

Methodology:

-

Nuclear Extract Preparation: Isolate nuclear extracts from treated or untreated cells.

-

HDAC Assay: Use a commercially available colorimetric or fluorometric HDAC activity assay kit.

-

Procedure: Incubate the nuclear extracts with an HDAC substrate in the presence or absence of butyrate. The assay measures the amount of acetylated substrate that is deacetylated by the HDACs in the sample.

-

Quantification: Measure the colorimetric or fluorescent signal according to the manufacturer's instructions.

-

Data Analysis: Compare the HDAC activity in butyrate-treated samples to the control to determine the percentage of inhibition.

Western Blot Analysis for Protein Expression

Objective: To assess the effect of butyrate on the expression levels of specific proteins (e.g., p21, acetylated histones).

Methodology:

-

Cell Lysis: Lyse butyrate-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., anti-p21, anti-acetyl-H3).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Butyrate compounds hold significant therapeutic promise across a wide range of diseases, driven by their well-defined mechanisms of action as HDAC inhibitors and GPCR agonists. The preclinical and emerging clinical data are encouraging, particularly in the fields of gastroenterology, oncology, and metabolic diseases. However, a notable challenge for the clinical translation of butyrate is its rapid absorption and metabolism in the upper gastrointestinal tract, which limits its delivery to the colon and systemic circulation.[33]

Future research and development efforts should focus on:

-

Advanced Drug Delivery Systems: Developing novel formulations, such as microencapsulation, enteric coatings, and prodrugs, to ensure targeted delivery of butyrate to the colon and enhance its bioavailability.[4]

-

Combination Therapies: Investigating the synergistic effects of butyrate with existing therapeutic agents to improve efficacy and overcome drug resistance.[22]

-

Personalized Medicine: Identifying biomarkers to predict which patient populations are most likely to respond to butyrate therapy, considering individual variations in gut microbiota composition and metabolic profiles.

-

Large-Scale Clinical Trials: Conducting robust, well-designed clinical trials to definitively establish the efficacy and safety of butyrate compounds in various disease indications.[3]

References

- 1. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Gut Microbial Metabolite Butyrate and Its Therapeutic Role in Inflammatory Bowel Disease: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Potential beneficial effects of butyrate in intestinal and extraintestinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nutrined.com [nutrined.com]

- 15. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 16. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Butyrate Therapy for Treatment-Resistant Ulcerative Colitis: A Case Study | Nutritional Medicine Institute [nmi.health]

- 18. mdpi.com [mdpi.com]

- 19. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hope4cancer.com [hope4cancer.com]

- 21. journals.physiology.org [journals.physiology.org]

- 22. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]

- 23. mdpi.com [mdpi.com]

- 24. blog.bioticsresearch.com [blog.bioticsresearch.com]

- 25. ahajournals.org [ahajournals.org]

- 26. Butyrate as a potential therapeutic agent for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. mdpi.com [mdpi.com]

- 30. Frontiers | Buty and the beast: the complex role of butyrate in Parkinson’s disease [frontiersin.org]

- 31. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. UQ eSpace [espace.library.uq.edu.au]

A Technical Guide to the Solubility of Neryl Butyrate in Organic Solvents